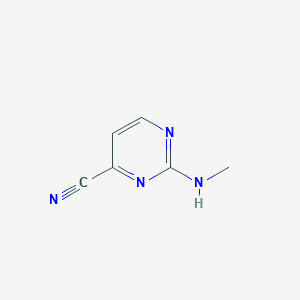
2-(Methylamino)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Methylamino)pyrimidine-4-carbonitrile. For instance, certain derivatives have demonstrated comparable or superior efficacy against cancer cell lines when compared to established chemotherapeutics like doxorubicin. Specifically:
- Compound Efficacy : Pyrimidine derivatives exhibited IC50 values that indicate strong anti-proliferative effects against various cancer cell lines, such as MCF-7 and HCT-116, with values as low as 0.64μM .
- Mechanism of Action : These compounds often act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3b | MCF-7 | 0.64 | Comparable to Doxorubicin |
| 5d | HCT-116 | 0.79 | Superior to Nimesulide |
Anti-inflammatory Properties
The anti-inflammatory properties of pyrimidine derivatives are also notable. Compounds derived from this compound have shown potent inhibition of COX-2 activity:
- Inhibition Potency : IC50 values for some derivatives were reported at 0.04μmol, comparable to celecoxib .
| Compound | COX-2 Inhibition IC50 (µM) | Comparison |
|---|---|---|
| 5 | 0.04 | Celecoxib |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological profiles:
- Key Modifications : Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence biological activity and selectivity for various receptors . For instance, introducing a methyl group at the exocyclic amino group enhances selectivity towards adenosine receptors.
Case Study: Anticancer Efficacy
A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their anticancer efficacy through in vitro assays:
- Results : The synthesized compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, with some achieving IC50 values significantly lower than traditional chemotherapeutics .
Case Study: COX-2 Inhibition
Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives:
Propiedades
Fórmula molecular |
C6H6N4 |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-(methylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-9-3-2-5(4-7)10-6/h2-3H,1H3,(H,8,9,10) |
Clave InChI |
IKUPYDVSLHBULX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














